molecular formula C23H21N3O2 B6139448 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide

Cat. No. B6139448
M. Wt: 371.4 g/mol
InChI Key: CODPFUVYUMQKFW-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BI-2536 and has been extensively studied for its ability to inhibit Polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division.

Scientific Research Applications

BI-2536 has been extensively studied for its potential applications in cancer research. 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide is overexpressed in various types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to inhibit this compound activity in vitro and in vivo, leading to decreased tumor growth in animal models. Additionally, BI-2536 has been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Mechanism of Action

BI-2536 selectively inhibits 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide, a protein that plays a crucial role in cell division. This compound is involved in various stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. Inhibition of this compound leads to mitotic arrest and subsequent cell death. Additionally, BI-2536 has been shown to induce DNA damage and activate the DNA damage response pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BI-2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition to its effects on this compound, BI-2536 has been shown to inhibit other kinases, including Aurora B and Aurora C, which are also involved in cell division. BI-2536 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

BI-2536 has several advantages for lab experiments, including its high potency and selectivity for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide. Additionally, BI-2536 has been shown to be effective in various types of cancer, including breast, lung, and prostate cancer. However, BI-2536 has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments. Additionally, BI-2536 has been shown to have some off-target effects, which can complicate data interpretation.

Future Directions

BI-2536 has significant potential for future research, including its potential use in combination with other chemotherapeutic agents. Additionally, BI-2536 has been shown to be effective in various types of cancer, and future studies could focus on its efficacy in specific cancer subtypes. Furthermore, BI-2536's effects on angiogenesis and the DNA damage response pathway could be further explored to better understand its mechanism of action. Finally, new synthetic methods could be developed to improve the solubility and bioavailability of BI-2536, making it more accessible for research and potential clinical use.
Conclusion:
In conclusion, BI-2536 is a synthetic compound that has significant potential for biomedical research, particularly in cancer research. Its high potency and selectivity for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide make it an attractive candidate for future studies, and its effects on angiogenesis and the DNA damage response pathway could be further explored. While BI-2536 has some limitations, its potential applications make it an essential compound for future scientific research.

Synthesis Methods

The synthesis of BI-2536 involves several steps, including the reaction of 6-benzyloxyindole-3-carbaldehyde with 2-aminopyridine to form 6-benzyloxy-2-(pyridin-2-yl)indole. This intermediate is then reacted with N-(2-chloroethyl)acetamide in the presence of a base to produce BI-2536. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

IUPAC Name

2-(6-phenylmethoxyindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-23(25-15-20-8-4-5-12-24-20)16-26-13-11-19-9-10-21(14-22(19)26)28-17-18-6-2-1-3-7-18/h1-14H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODPFUVYUMQKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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